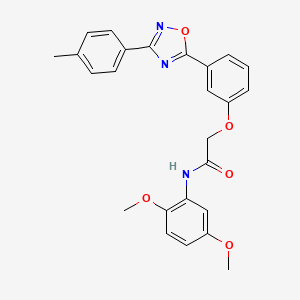
N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound with potential applications in scientific research due to its unique chemical properties. This compound is commonly referred to as DPA-714 and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
DPA-714 binds to the TSPO which is located on the outer mitochondrial membrane of cells. TSPO is involved in cholesterol transport, steroid synthesis, and apoptosis. It is upregulated in activated microglia and astrocytes, indicating neuroinflammation. Binding of DPA-714 to TSPO leads to a decrease in the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that DPA-714 has anti-inflammatory effects in the brain, reducing the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to reduce the activation of microglia and astrocytes, indicating a reduction in neuroinflammation. Additionally, DPA-714 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA-714 in lab experiments is its ability to selectively bind to TSPO, indicating neuroinflammation. This allows for the imaging of neuroinflammation in the brain using PET. However, one limitation is that DPA-714 has a relatively short half-life, requiring frequent administration in order to maintain its effectiveness.
Orientations Futures
There are numerous potential future applications for DPA-714. One area of research is the use of DPA-714 as a diagnostic tool for neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. Additionally, DPA-714 may have therapeutic potential in the treatment of these diseases by reducing neuroinflammation and protecting neurons from damage. Further research is needed to fully understand the potential applications of DPA-714 in scientific research and medicine.
Méthodes De Synthèse
The synthesis of DPA-714 involves a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with 2-nitropropane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-(2,5-dimethoxyphenyl)propan-1-amine. The final step involves the reaction of this intermediate with 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol and chloroacetyl chloride to form DPA-714.
Applications De Recherche Scientifique
DPA-714 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have investigated its use as a positron emission tomography (PET) radiotracer for imaging neuroinflammation in the brain. This is due to DPA-714's ability to selectively bind to the translocator protein (TSPO) which is upregulated in activated microglia and astrocytes, indicating neuroinflammation.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-7-9-17(10-8-16)24-27-25(33-28-24)18-5-4-6-20(13-18)32-15-23(29)26-21-14-19(30-2)11-12-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOYBSRHUFNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

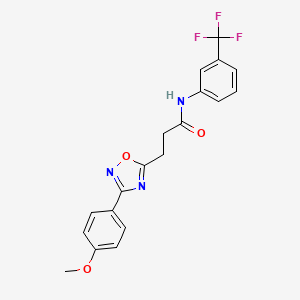
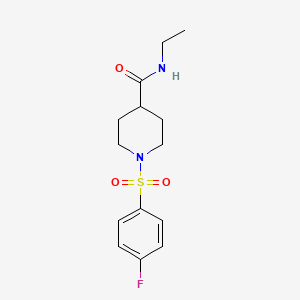
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
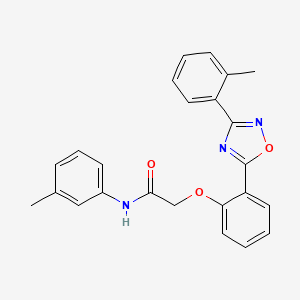
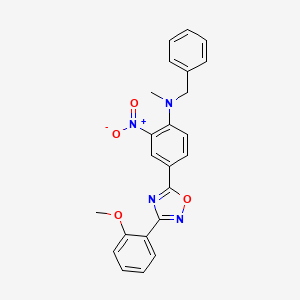

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
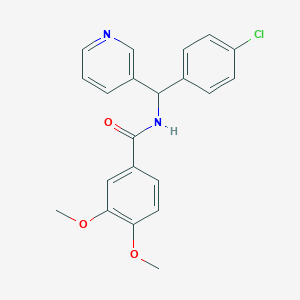




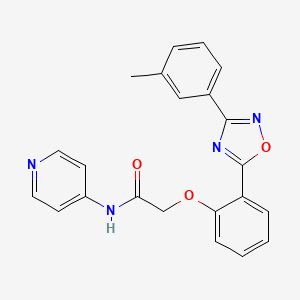
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)